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molecular formula C14H13N3O4 B8651116 [4-(3-Nitro-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester

[4-(3-Nitro-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester

Cat. No. B8651116
M. Wt: 287.27 g/mol
InChI Key: RDIDJHMYIQVVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977338B2

Procedure details

A mixture of 0.500 g of 4-chloro-3-nitro-pyridine (LANCASTER) and 0.467 g of (4-amino-phenyl)-acetic acid (Aldrich) in 10 ml of MeOH/dioxane (1/1 v/v) is stirred and refluxed for 6 hours. The mixture obtained is allowed to cool to rt and is concentrated in vacuo. Crude [4-(3-nitro-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester is obtained.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.467 g
Type
reactant
Reaction Step One
Name
MeOH dioxane
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1.CO.O1CCOC[CH2:25]1>>[CH3:25][O:20][C:19](=[O:21])[CH2:18][C:15]1[CH:14]=[CH:13][C:12]([NH:11][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])=[CH:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
0.467 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
MeOH dioxane
Quantity
10 mL
Type
reactant
Smiles
CO.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=NC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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